Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound . It is related to the class of compounds known as piperazinecarboxylic acids . These are compounds containing a piperazine ring which bears a carboxylic acid group .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Heterocyclic Compound Synthesis
Novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized from precursors like visnaginone and khellinone. These compounds exhibit significant anti-inflammatory and analgesic activities, highlighting their potential for drug development (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial and Antiproliferative Agents
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, derived from ethyl piperazine-1-carboxylate, have been studied for their antimicrobial activities. Some of these compounds showed moderate to good antimicrobial activity against various microorganisms, underlining their potential use in treating bacterial infections (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013).
Antihypertensive Potential
Ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1, 5-alpha]pyrimidin-7(4H)-one-6-carboxylates have been synthesized and tested for their antihypertensive activity. Certain compounds in this series exhibited promising activity, suggesting a potential route for the development of new antihypertensive drugs (S. M. Bayomi, A. Abdelal, S. El-Ashry, O. Ghoneim, 1999).
Anticancer Activity
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Certain compounds showed good activity, highlighting the potential for the development of novel anticancer agents (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).
Dual-Action Hypoglycemic Agents
N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been developed as glucokinase activators. One particular compound demonstrated efficacy as a dual-acting hypoglycemic agent, activating both glucokinase and PPARγ, which is significant for the treatment of type 2 diabetes (Huihui Song, K. Tian, Lei Lei, Z. Shen, Shou-xin Liu, Lijing Zhang, Hong-rui Song, X. Jin, Zhiqiang Feng, 2011).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with cellular targets.
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s pka is predicted to be 1275±020 , which may influence its absorption and distribution in the body.
Result of Action
Compounds with similar structures have been found to possess various biological activities, suggesting a broad spectrum of molecular and cellular effects .
Action Environment
The action, efficacy, and stability of Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate can be influenced by environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that temperature and atmospheric conditions can affect the stability of the compound.
Properties
IUPAC Name |
ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O2/c1-2-19-11(18)17-5-3-16(4-6-17)9-7-8(12)14-10(13)15-9/h7H,2-6H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSNLJWSIKJEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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